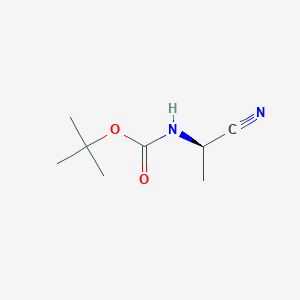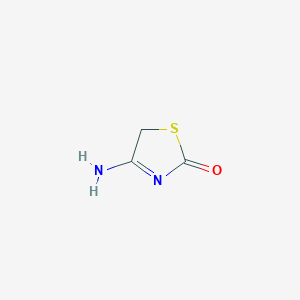
3,5-Dichlorobenzylmagnesium chloride
描述
3,5-Dichlorobenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C₇H₅Cl₃Mg and a molecular weight of 219.78 g/mol . It is typically used in various chemical reactions due to its reactivity and ability to introduce the 3,5-dichlorobenzyl group into molecules.
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzylmagnesium chloride is synthesized by reacting 3,5-dichlorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3,5-Dichlorobenzyl chloride+Magnesium→3,5-Dichlorobenzylmagnesium chloride
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety.
化学反应分析
Types of Reactions: 3,5-Dichlorobenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules, introducing the 3,5-dichlorobenzyl group.
Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Solvents: Anhydrous ether or tetrahydrofuran (THF) are commonly used solvents.
Reagents: Carbonyl compounds, halides, and other electrophiles.
Conditions: Reactions are typically carried out at low temperatures under an inert atmosphere to prevent side reactions.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Benzyl Compounds: Resulting from substitution reactions.
科学研究应用
3,5-Dichlorobenzylmagnesium chloride has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Agricultural Chemicals: It is involved in the synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of 3,5-dichlorobenzylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in other molecules. This nucleophilic addition or substitution leads to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles.
相似化合物的比较
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with a phenyl group instead of a 3,5-dichlorobenzyl group.
3,4-Dichlorobenzylmagnesium Chloride: Similar structure but with chlorine atoms at different positions on the benzyl ring.
Uniqueness: 3,5-Dichlorobenzylmagnesium chloride is unique due to the presence of two chlorine atoms at the 3 and 5 positions on the benzyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.
属性
IUPAC Name |
magnesium;1,3-dichloro-5-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYFNACMFZZGIC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)Cl.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)




